Acetic acid, (2,3,4-trichlorophenoxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25141-27-9 |
|---|---|
Molecular Formula |
C8H5Cl3O3 |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
2-(2,3,4-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
QMSFHWZMMPPKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Fate and Transformation of 2,3,4 Trichlorophenoxyacetic Acid
Environmental Persistence Studies
The persistence of a chemical compound in the environment is a critical factor in assessing its potential for long-term impact. This section would typically detail the half-life and degradation pathways of Acetic acid, (2,3,4-trichlorophenoxy)- in various environmental compartments.
Persistence in Soil Systems
Persistence in Vegetation Matrices
Specific research on the persistence of Acetic acid, (2,3,4-trichlorophenoxy)- in vegetation is not found in the available literature. Studies on 2,4,5-T have shown that its residues on vegetation decline over time. For instance, in a forest watershed treated with 2,4,5-T, the average residue in foliage decreased by over 90% within a month. oregonstate.edu Another study reported a half-life of 8-17 days for 2,4,5-T on grass. healthandenvironment.org The persistence in vegetation is influenced by factors such as metabolism by the plant, weathering, and photochemical degradation. oregonstate.edu
Persistence in Aquatic Environments (Implied from degradation studies)
Direct studies on the persistence of Acetic acid, (2,3,4-trichlorophenoxy)- in aquatic environments are absent in the reviewed literature. For the related compound 2,4,5-T, photochemical decomposition and biodegradation are considered the primary removal mechanisms in water. nih.gov The aquatic half-life for direct photolysis of 2,4,5-T has been calculated to be 15 days during the summer at a latitude of 40 degrees. nih.gov In the case of 2,4-D, the half-life in aerobic aquatic environments is 15 days, while in anaerobic conditions, it is significantly longer, ranging from 41 to 333 days. wikipedia.org
Sorption and Mobility Studies
The extent to which a chemical binds to soil particles and its potential to move through the soil profile are key determinants of its potential to contaminate groundwater.
Soil Adsorption Characteristics
There is no specific data on the soil adsorption characteristics of Acetic acid, (2,3,4-trichlorophenoxy)-. For 2,4,5-T, soil adsorption is influenced by the organic matter content, with higher organic content leading to increased adsorption. nih.gov Measured soil adsorption coefficient (Koc) values for 2,4,5-T vary across different soil types, indicating its mobility can range from high in sandy soils to slight in soils with high organic matter. nih.gov Similarly, studies on 2,4-D show that its adsorption is sensitive to soil pH and organic matter content. scialert.net
Leaching Potential to Groundwater Systems
The leaching potential of Acetic acid, (2,3,4-trichlorophenoxy)- to groundwater systems has not been specifically studied. The leaching potential of a compound is inversely related to its soil adsorption. For 2,4,5-T, while it has the potential to be mobile, its degradation in the soil often limits the extent of leaching. nih.gov However, it is noted that contamination of groundwater is possible through rapid flow in large soil channels. nih.gov One source suggests that 2,4,5-trichlorophenoxyacetic acid has a high potential for leaching to groundwater. herts.ac.uk For 2,4-D, its low binding affinity in mineral soils suggests it is likely to leach if not degraded. wikipedia.org
Photodegradation Mechanisms in Aqueous Solutions
The transformation of chlorophenoxyacetic herbicides like Acetic acid, (2,3,4-trichlorophenoxy)- in aquatic environments is significantly influenced by photodegradation. This process involves the absorption of light energy, which initiates a series of chemical reactions that break down the parent compound into various intermediates and final products. The primary photochemical events are critical in determining the subsequent degradation pathway.
Primary Photochemical Acts
Upon absorption of ultraviolet (UV) radiation in aqueous solutions, the initial steps in the degradation of trichlorophenoxyacetic acids involve two principal competing mechanisms: photoionization and the cleavage of the carbon-chlorine (C-Cl) bond. rsc.orgnih.govrsc.org
Studies using nanosecond laser flash photolysis on 2,4,5-T have shown that a primary photochemical act is its ionization, which generates a hydrated electron (e⁻aq) and a radical cation. rsc.orgrsc.org This process can occur through both one-photon and two-photon absorption, leading to the formation of a hydrated electron-radical cation pair. sibran.ru
In deoxygenated solutions, the highly reactive hydrated electron is subsequently captured by a neutral molecule of the parent compound. rsc.orgsibran.ru The resulting radical cation is unstable in water and undergoes hydrolysis, leading to the formation of a more persistent phenoxyl radical. rsc.orgsibran.ru The quantum yield for the one-photon photoionization of 2,4,5-T has been estimated to be approximately 2.3 x 10⁻³. sibran.ru
Table 1: Key Species in the Photoionization of 2,4,5-Trichlorophenoxyacetic Acid
| Species | Description | Role in Photodegradation |
| Radical Cation | An ionized form of the parent molecule created by the ejection of an electron upon light absorption. sibran.ru | A highly reactive intermediate that quickly hydrolyzes in water. sibran.ru |
| Hydrated Electron (e⁻aq) | An electron released into the aqueous solution during photoionization. sibran.ru | A powerful reducing agent that reacts with other molecules in the solution, including the parent compound. sibran.ru |
| Phenoxyl Radical | A long-lived radical formed from the hydrolysis of the radical cation. sibran.ru | A key intermediate that participates in subsequent reactions to form final degradation products. sibran.ru |
This data is based on research on the 2,4,5-T isomer.
Concurrent with photoionization, another primary photochemical act is the heterolytic cleavage of a carbon-chlorine bond on the aromatic ring. rsc.orgrsc.orgebi.ac.uk In heterolysis, the bond breaks in such a way that one fragment retains both electrons from the original bond, resulting in the formation of a cation and an anion. doubtnut.comchemistrysteps.comwikipedia.org For trichlorophenoxyacetic acid, this process leads to the formation of a dichlorophenoxyacetic acid cation and a chloride anion (Cl⁻). rsc.org This cleavage is a crucial step that initiates the dechlorination process, a key pathway in the detoxification of chlorinated aromatic compounds. annualreviews.org
Formation of Photodegradation Intermediates and Products
The initial high-energy intermediates formed through photoionization and bond cleavage rapidly undergo further reactions, leading to a variety of more stable byproducts. The main transformation pathways involve the substitution of chlorine atoms and the hydroxylation of the aromatic ring. rsc.orgnih.govannualreviews.org
A major outcome of the photodegradation of trichlorophenoxyacetic acids is the formation of hydroxylated derivatives. rsc.orgnih.gov This occurs through two primary routes: the substitution of chlorine atoms with hydroxyl (-OH) groups and the direct addition of hydroxyl groups to the benzene (B151609) ring. rsc.orgnih.gov
Studies on 2,4,5-T have identified the formation of various chlorophenols as major photodegradation products. sibran.ru The primary degradation product is often the corresponding trichlorophenol, formed by the cleavage of the ether linkage. annualreviews.org Subsequent reactions lead to dichlorohydroquinone and other polychlorinated phenols. researchgate.net The hydroxylation of the benzene ring at positions not occupied by chlorine atoms (e.g., positions 3 and 6 in the case of 2,4,5-T) has also been identified as a significant reaction pathway. rsc.orgnih.gov
The replacement of chlorine atoms on the aromatic ring is a fundamental step in the degradation process. annualreviews.org As established through the primary act of C-Cl bond cleavage, chloride ions are released into the solution. The resulting cationic sites on the aromatic ring are susceptible to nucleophilic attack by water molecules, leading to the substitution of chlorine with a hydroxyl group. rsc.orgnih.govannualreviews.org This process progressively dechlorinates the molecule, reducing its toxicity. The photodecomposition of chlorophenoxyacetic acids in water proceeds by replacing the chlorine atoms with hydroxyl groups from the solvent molecules. annualreviews.org
Table 2: Major Classes of Photodegradation Products Identified for 2,4,5-Trichlorophenoxyacetic Acid
| Product Class | Formation Pathway | Example(s) |
| Polychlorinated Phenols | Cleavage of the ether linkage; Substitution of -OCH₂COOH group. annualreviews.org | 2,4,5-Trichlorophenol (B144370) researchgate.net |
| Chlorinated Hydroxyphenoxyacetic Acids | Substitution of a chlorine atom by a hydroxyl group. rsc.orgnih.gov | Products from substitution at the 2-, 4-, or 5-position. rsc.orgnih.gov |
| Hydroxylated Byproducts | Direct hydroxylation of the aromatic ring. rsc.orgnih.gov | Products from hydroxylation at the 3- and 6-positions. rsc.orgnih.gov |
| Dichlorinated Hydroquinones | Further degradation of trichlorophenol intermediates. researchgate.net | 2,5-Dichlorohydroquinone researchgate.net |
This data is based on research on the 2,4,5-T isomer.
Influence of Environmental Factors on Photolysis Quantum Yield
The photolysis of chlorophenoxyacetic acids can be a significant degradation pathway in sunlit surface waters. The efficiency of this process is described by the quantum yield, which is the ratio of the number of molecules that undergo a photoreaction to the number of photons absorbed. The quantum yield of direct photolysis for the anionic form of the related herbicide MCPA is notably high, at approximately 0.6. unito.it
Several environmental factors can influence this quantum yield. For instance, the presence of dissolved organic matter (DOM) in natural waters can decrease the direct photolysis quantum yield. unito.it This is because DOM can absorb sunlight, reducing the amount of light available to the herbicide molecule, and may also quench the excited states of the herbicide, preventing its degradation. unito.it Studies on the herbicide MCPA have shown that model organic compounds like phenol (B47542) and 2-propanol can significantly lower the photolysis quantum yield. unito.it While photoionization, the process of forming a radical cation and a hydrated electron, does occur upon UV excitation, it is not the primary photochemical channel for the degradation of 2,4,5-T. nsc.ru The quantum yield for the one-photon photoionization of 2,4,5-T has been estimated to be 2.3 x 10⁻³. sibran.ru
Impact of Complexation on Photodegradation Kinetics (e.g., Cyclodextrins)
The formation of inclusion complexes with host molecules, such as cyclodextrins (CDs), can significantly alter the photodegradation kinetics of herbicides. nsc.rusibran.runih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating hydrophobic guest molecules like 2,4,5-T. nsc.ru
Contrary to what might be expected, the complexation of 2,4,5-T with β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) has been shown to decrease the rate of its photodegradation. nsc.rusibran.ru This complexation reduces the photodegradation quantum yield of 2,4,5-T and leads to changes in the nature and relative yields of the photodegradation products. nsc.runih.gov The formation of an inclusion complex with β-CD, for example, decreases the quantum yield of 2,4,5-T photolysis from 0.014 to 0.009. nsc.ru This indicates that the cyclodextrin (B1172386) molecule provides a protective environment for the herbicide, shielding it from the photochemical reactions that would otherwise lead to its breakdown. nsc.ru
Table 1: Effect of β-Cyclodextrin Complexation on the Photolysis Quantum Yield of 2,4,5-T
| Compound | Condition | Photolysis Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Aqueous Solution | 0.014 | nsc.ru |
| 2,4,5-T | Inclusion Complex with β-Cyclodextrin | 0.009 | nsc.ru |
Abiotic Hydrolysis Pathways in Environmental Matrices
Abiotic hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorophenoxyacetic acids, the rate of hydrolysis is generally slow for the parent acid form under typical environmental pH conditions (pH 5-9). nih.gov These compounds are weak acids, and in the normal pH range of soils and environmental waters, they primarily exist as anions. mdpi.com
However, the ester formulations of these herbicides are more susceptible to hydrolysis. mdpi.com These ester forms are less water-soluble but can be hydrolyzed to the parent acid, which is more mobile in the environment. mdpi.com This hydrolysis of the ester to the acid form is considered a key step before further degradation can occur. mdpi.com In general, hydrolysis is not considered a major degradation pathway for the acid form of these herbicides compared to microbial degradation and photolysis. researchgate.net
Microbial Degradation and Bioremediation of 2,3,4 Trichlorophenoxyacetic Acid
Identification and Characterization of Degrading Microorganisms
The biodegradation of the herbicide 2,3,4-trichlorophenoxyacetic acid, a compound closely related to the widely studied 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), is carried out by a diverse range of microorganisms. These microbes have evolved specific enzymatic machinery to break down this persistent environmental pollutant.
Bacterial Genera and Strains
Several bacterial genera have been identified for their capacity to degrade 2,4,5-T and by extension, are relevant to the degradation of its isomers like 2,3,4-trichlorophenoxyacetic acid. These bacteria are often capable of utilizing the herbicide as a sole source of carbon and energy.
Key bacterial players in the degradation of trichlorophenoxyacetic acids include:
Burkholderia : Notably, Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100 is a well-documented degrader of 2,4,5-T. nih.govnih.govasm.org This strain can utilize 2,4,5-T as its only source of carbon and energy. nih.govasm.org Laboratory studies have demonstrated its effectiveness in detoxifying soil contaminated with high concentrations of 2,4,5-T. nih.gov
Nocardioides : The strain Nocardioides simplex 3E has been shown to completely dechlorinate 2,4,5-trichlorophenoxyacetic acid and use it as a sole carbon source. nih.gov Its degradation process involves multiple initial pathways. nih.gov
Sphingomonas : Members of the genus Sphingomonas have also been identified as capable of degrading 2,4,5-T, utilizing it as a primary carbon and energy source. frontiersin.org
Bradyrhizobium : Bradyrhizobium sp. RD5-C2 is another significant degrader, capable of breaking down both 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-T. nih.govjst.go.jpresearchgate.net This strain possesses multiple gene clusters that are crucial for the degradation process. nih.govjst.go.jp
Fungal Contributions to Degradation
While much of the research on phenoxyacetic acid herbicide degradation has centered on bacteria, filamentous fungi also play a significant role in the bioremediation of these compounds. conicet.gov.ar Fungi possess robust enzymatic systems that enable them to break down complex organic molecules. researchgate.net
Fungal mechanisms for detoxifying or removing herbicides from the environment include biotransformation and biodegradation. nih.gov Biotransformation alters the molecular structure of the herbicide, often increasing its solubility and reducing its biological activity, which can make it more susceptible to further degradation by other soil microorganisms. nih.gov Genera such as Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium are known to degrade 2,4-D and are relevant to the study of other chlorophenoxy herbicides. nih.gov For instance, Aspergillus niger was one of the first fungi reported to degrade a phenoxyacetic acid herbicide. nih.gov
Enzymatic Systems Involved in Biodegradation
The microbial breakdown of 2,3,4-trichlorophenoxyacetic acid is a multi-step process involving a cascade of specific enzymes. These enzymatic systems work in concert to cleave the ether linkage, remove chlorine substituents, and open the aromatic ring, ultimately converting the complex herbicide into simpler, less harmful compounds.
Oxygenases
Oxygenases are critical enzymes that initiate the degradation pathway by incorporating oxygen into the substrate.
2,4,5-Trichlorophenoxyacetic acid oxygenase : This enzyme, found in Burkholderia cepacia AC1100, catalyzes the initial step in the degradation of 2,4,5-T. nih.govnih.gov It converts 2,4,5-trichlorophenoxyacetate into 2,4,5-trichlorophenol (B144370) and glyoxylate. nih.govethz.ch
Chlorophenol 4-monooxygenase : This enzyme is involved in the subsequent degradation of the resulting chlorophenols. For example, in the 2,4,5-T degradation pathway, it hydroxylates 2,4,5-trichlorophenol to 2,5-dichlorohydroquinone. ethz.ch
Dehalogenases
Dehalogenases are responsible for the crucial step of removing chlorine atoms from the aromatic ring, which is often a rate-limiting step in the degradation of chlorinated compounds. nih.gov
5-chloro-1,2,4-trihydroxybenzene dechlorinase : In the degradation pathway of 2,4,5-T, this enzyme catalyzes the dechlorination of 5-chloro-1,2,4-trihydroxybenzene to produce 2-hydroxy-1,4-benzoquinone (B196085). ethz.ch Reductive dehalogenases are another important class of these enzymes, particularly in anaerobic environments. researchgate.netwikipedia.org
Reductases
Reductases play a role in the further transformation of intermediates in the degradation pathway.
Hydroxybenzoquinone reductase : This enzyme reduces 2-hydroxy-1,4-benzoquinone to 1,2,4-benzenetriol. ethz.ch A similar enzyme, hydroxyhydroquinone reductase, has been identified in the degradation of hydroxyhydroquinone by Desulfovibrio inopinatus. nih.govresearchgate.net
Maleylacetate (B1240894) reductase : This enzyme is involved in the lower part of the degradation pathway, converting maleylacetate to 3-oxoadipate, which can then enter central metabolic pathways. ethz.chnih.govoup.com It acts on maleylacetate and various substituted forms. nih.gov
Genetic Basis of Microbial Degradation (e.g., tft gene clusters)
The microbial degradation of chlorinated aromatic compounds, including trichlorophenoxyacetic acids, is a complex process governed by specific genetic pathways. While research on Acetic acid, (2,3,4-trichlorophenoxy)- is limited, extensive study of its isomer, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), has elucidated the genetic basis of its breakdown, primarily involving the tft gene clusters. These clusters serve as a critical model for understanding the genetic mechanisms likely involved in the degradation of other trichlorophenoxyacetic acid isomers.
In the bacterium Burkholderia cepacia AC1100, a well-studied organism capable of utilizing 2,4,5-T as its sole carbon and energy source, the degradation pathway is encoded by several tft gene clusters. nih.govasm.org These gene sets are often found dispersed on multiple replicons within the bacterial genome, suggesting that the catabolic pathway may have evolved through a series of independent gene transfer events. nih.gov
The initial step in the degradation of 2,4,5-T is catalyzed by a 2,4,5-T oxygenase, an enzyme encoded by the tftA and tftB genes. asm.org This enzyme is responsible for cleaving the ether bond, converting 2,4,5-T into 2,4,5-trichlorophenol (2,4,5-TCP). nih.govfrontiersin.org The expression of tftA and tftB in B. cepacia AC1100 is controlled by a constitutive promoter that was likely created by an insertion sequence element, highlighting the role of mobile genetic elements in the evolution of these degradation pathways. asm.org
Subsequent steps in the pathway are mediated by enzymes encoded by other tft genes. The tftC and tftD genes encode the two subunits of a chlorophenol-4-monooxygenase. nih.govresearchgate.net This enzyme hydroxylates 2,4,5-TCP to 5-chlorohydroquinone. nih.govasm.org The lower part of the degradation pathway, which involves ring cleavage and further processing, is specified by the tftEFGH gene cluster. researchgate.net For instance, the tftH gene encodes a dioxygenase that catalyzes the cleavage of the aromatic ring, while the tftE gene encodes a reductase that further processes the resulting intermediates. researchgate.net These enzymatic reactions ultimately convert the chlorinated aromatic compound into intermediates of central metabolism, such as those in the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov
The genetic organization and function of these tft genes in B. cepacia AC1100 provide a foundational understanding of how microorganisms can evolve to degrade highly recalcitrant synthetic compounds.
Table 1: Key tft Genes and Their Functions in 2,4,5-T Degradation
| Gene Cluster | Gene | Encoded Enzyme/Protein | Function in Degradation Pathway |
|---|---|---|---|
| tftA/B | tftA, tftB | 2,4,5-T Oxygenase | Converts 2,4,5-T to 2,4,5-Trichlorophenol (2,4,5-TCP). nih.govfrontiersin.orgresearchgate.net |
| tftC/D | tftC, tftD | Chlorophenol-4-monooxygenase | Converts 2,4,5-TCP to 5-Chlorohydroquinone. nih.govresearchgate.net |
| tftE/F/G/H | tftE | Maleylacetate Reductase | Reduces maleylacetate to 3-oxoadipate. researchgate.net |
| tftG | Reductive Dehalogenase | Catalyzes dechlorination of chlorinated hydroquinones. researchgate.net |
Cometabolism Phenomena in Microbial Systems
Cometabolism is a phenomenon in which microorganisms degrade a substance (a secondary substrate) that they cannot use as a primary energy or carbon source, in the presence of another compound (the primary substrate) that does support their growth. wikipedia.org This process is particularly relevant for the bioremediation of recalcitrant compounds like Acetic acid, (2,3,4-trichlorophenoxy)-, which may not be able to support microbial growth on their own.
In a cometabolic process, enzymes and cofactors produced by the microbe to metabolize the primary substrate fortuitously act on the secondary substrate. The microbe gains no direct benefit from the degradation of the secondary substrate; in fact, the transformation products can sometimes be toxic. wikipedia.org Despite this, cometabolism is a significant mechanism for the environmental breakdown of many persistent xenobiotic chemicals. chinayyhg.com
For chlorinated phenoxyacetic acids, cometabolism can facilitate their degradation under conditions where they are present at low concentrations or where specific degrading microbial strains are absent. chinayyhg.comasm.org For example, a microbial community might utilize a readily available carbon source, such as glucose, succinate, or naturally occurring organic matter, for growth. nih.govchinayyhg.com The enzymes produced during the metabolism of these primary substrates can initiate the breakdown of a co-contaminant like 2,3,4-trichlorophenoxyacetic acid.
Research has shown that the ability of certain bacteria to degrade chlorinated phenols is enhanced in the presence of a suitable growth substrate. chinayyhg.com For instance, Pseudomonas cepacia grown on substrates like glucose or lactate (B86563) could convert 2,4,5-T to 2,4,5-TCP, but could not fully dechlorinate it without being specifically induced by the presence of 2,4,5-T or 2,4,5-TCP itself. nih.gov This suggests that the initial transformation can be a cometabolic step, while subsequent degradation may require specific enzyme induction. The cometabolic degradation of 2,4,5-T has been observed to produce intermediates like 3,5-dichlorocatechol, which can then be further broken down by other bacteria. wikipedia.org This highlights how a microbial consortium can work together, with one organism performing an initial cometabolic transformation that makes the compound accessible to other microbes for complete mineralization.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic acid, (2,3,4-trichlorophenoxy)- |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |
| 2,4,5-Trichlorophenol (2,4,5-TCP) |
| 3,5-Dichlorocatechol |
| 5-Chlorohydroquinone |
| 3-Oxoadipate |
| Glucose |
| Glyoxylate |
| Lactate |
| Maleylacetate |
Phytoremediation Strategies for 2,3,4 Trichlorophenoxyacetic Acid Contamination
Rhizodegradation Mechanisms
Rhizodegradation is a key process in the phytoremediation of soil contaminants, leveraging the symbiotic relationship between plants and soil microorganisms. The rhizosphere, the narrow region of soil directly influenced by root secretions, is a hub of microbial activity that can be harnessed to break down persistent organic pollutants like trichlorophenoxyacetic acids.
Enhanced Microbial Activity in the Root Zone
The rhizosphere is a dynamic environment where microbial activity can be significantly higher—by one or two orders of magnitude—than in the surrounding bulk soil. mdpi.com This "rhizosphere effect" is crucial for the degradation of complex organic compounds. Plant roots create a unique microenvironment that stimulates the growth and metabolic activity of diverse microbial communities. researchgate.net These communities include bacteria and fungi capable of degrading chlorinated herbicides.
Several bacterial genera have been identified as effective degraders of the closely related 2,4,5-T, and would likely be active in the rhizodegradation of its 2,3,4- isomer. These microbes utilize the contaminant as a source of carbon and energy. frontiersin.org The initial step in the aerobic degradation pathway often involves the removal of the acetate (B1210297) side chain to form a corresponding trichlorophenol. frontiersin.org
Table 1: Key Microbial Genera in the Degradation of Related Trichlorophenoxyacetic Acids
Role of Root Exudates
Plant roots release a variety of organic compounds into the soil, collectively known as root exudates. These substances are fundamental to shaping the rhizosphere microbiome and facilitating rhizodegradation. nih.gov Root exudates can constitute up to 21% of the carbon fixed by a plant and include sugars, amino acids, organic acids, vitamins, and other secondary metabolites. nih.gov
These compounds serve multiple functions in the degradation of contaminants:
Co-metabolism: Some microbes degrade contaminants not as a primary energy source, but through co-metabolism. In this process, enzymes produced to metabolize the root exudates fortuitously act on and transform the contaminant molecule.
Microbial Recruitment: Specific exudates can act as signaling molecules, attracting beneficial microbes, including those with the genetic potential to degrade specific pollutants, to the root zone. nih.govuniumbioscience.com Organic acids like malate (B86768) and citrate, for instance, are important for nutrient solubilization and can influence microbial populations. uniumbioscience.com
Influence of Soil Type on Rhizodegradation Efficiency
The efficiency of rhizodegradation is not uniform across all environments; it is heavily influenced by the physicochemical properties of the soil. aloki.hu Different soil types provide unique habitats that can either promote or inhibit the microbial communities essential for breaking down contaminants. aloki.hufrontiersin.org
Key soil properties affecting rhizodegradation include:
pH: Soil pH affects both the availability of the contaminant and the metabolic activity of microorganisms. nih.gov Most microbial degradation processes are optimal within a specific pH range, typically between 6 and 8. nih.gov
Organic Matter: The content of soil organic matter influences the soil's structure, water-holding capacity, and nutrient availability, all of which impact microbial health. frontiersin.org It can also affect the sorption and bioavailability of the contaminant to the microbes.
Soil Texture: The particle size distribution (sand, silt, and clay content) affects soil aeration and water movement. aloki.hu Aerobic degradation pathways, which are often more rapid for chlorinated compounds, depend on sufficient oxygen supply.
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is critical for sustaining a robust microbial population capable of carrying out bioremediation. frontiersin.org
Table 2: Impact of Soil Properties on Rhizodegradation
Phytodegradation Pathways
Phytodegradation involves the breakdown of contaminants that have been taken up by the plant from the soil and metabolized within the plant tissues. This process relies on the plant's own enzymatic systems to transform the toxic compounds into less harmful substances.
Contaminant Uptake and Internal Plant Metabolism
The first step in phytodegradation is the absorption of the contaminant from the soil by the plant's root system. researchgate.net The efficiency of this uptake is governed by the physicochemical properties of the chemical, such as its water solubility and hydrophobicity, as well as the plant species. researchgate.netnih.gov Once absorbed, the compound can be translocated to other parts of the plant, such as the stem and leaves, via the transpiration stream. nih.gov
Inside the plant cells, detoxification of organic pollutants is driven by a series of enzymatic reactions. researchgate.net For related compounds like 2,4,5-T, studies have shown that plants can metabolize the herbicide. Research on woody plants sprayed with a 2,4,5-T ester revealed the presence of 2,4,5-trichlorophenol (B144370) in leaf extracts, indicating that the plant had cleaved the ether linkage of the herbicide molecule. nih.gov This metabolic transformation is a critical detoxification step, as the resulting phenol (B47542) may be more amenable to further degradation or conjugation with plant biomolecules like sugars or amino acids.
Role of Plant-Produced Enzymes in External Degradation
While much of the degradation in the rhizosphere is microbial, plants themselves can release enzymes into the soil that contribute to the breakdown of contaminants. These extracellular enzymes can initiate the degradation process before the contaminant is even absorbed by the roots. However, research more commonly highlights the role of extracellular enzymes produced by rhizosphere microorganisms, such as fungi.
Assessment of Plant Species for Phytoremediation of 2,3,4-Trichlorophenoxyacetic Acid
Following a comprehensive review of available scientific literature, it has been determined that there are no specific research studies focused on the phytoremediation of the chemical compound Acetic acid, (2,3,4-trichlorophenoxy-), also known as 2,3,4-TPA. The existing body of research on the phytoremediation of chlorophenoxyacetic herbicides primarily investigates related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).
Consequently, there is a lack of data regarding the assessment of various plant species for their potential to remediate soil and water contaminated with 2,3,4-trichlorophenoxyacetic acid. This includes an absence of detailed research findings and quantitative data on plant uptake, accumulation, and degradation of this specific compound, which would be necessary to compile the requested data tables.
While studies on other trichlorophenoxyacetic acid isomers exist, the principles of phytoremediation, including plant tolerance and metabolic pathways, can be highly specific to the molecular structure of the contaminant. Therefore, extrapolating findings from other related compounds to 2,3,4-TPA would be scientifically unsound and would not adhere to the strict focus of this article.
The scientific community has not yet published research evaluating the efficacy of different plant species in the phytoremediation of Acetic acid, (2,3,4-trichlorophenoxy-). Therefore, it is not possible to provide an assessment of plant species for their remediation potential concerning this particular contaminant.
In-depth Analysis of Advanced Oxidation Processes for 2,3,4-Trichlorophenoxyacetic Acid Removal
Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research data on the degradation of the chemical compound Acetic acid, (2,3,4-trichlorophenoxy)- using the advanced oxidation processes (AOPs) detailed in the requested outline.
The existing body of research on the treatment of trichlorophenoxyacetic acids overwhelmingly focuses on the isomers 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), due to their historical significance and widespread use as herbicides. While extensive data exists for the removal of 2,4-D and 2,4,5-T via methods such as UV/H₂O₂, Photo-Fenton, and various electrochemical processes, this information cannot be accurately extrapolated to the 2,3,4-trichlorophenoxyacetic acid isomer. The specific position of the chlorine atoms on the phenoxy ring significantly influences the molecule's chemical properties, including its reactivity with oxidative species like hydroxyl and sulfate (B86663) radicals, degradation pathways, and the formation of intermediates.
One available study mentions the use of 2,3,4-trichlorophenoxyacetic acid solely as an internal standard for analytical procedures aimed at quantifying other herbicides, including the 2,4-D and 2,4,5-T isomers. researchgate.net However, this context provides no data regarding its degradation or behavior within AOP systems.
Consequently, due to the lack of specific studies and empirical data for Acetic acid, (2,3,4-trichlorophenoxy)-, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for the following sections:
Advanced Oxidation Processes Aops for 2,3,4 Trichlorophenoxyacetic Acid Removal
Electrochemical Oxidation Processes
Electro-Fenton Applications
To present information from studies on other isomers would be misleading and scientifically inaccurate. Therefore, a detailed article focusing exclusively on the advanced oxidation of 2,3,4-trichlorophenoxyacetic acid cannot be constructed at this time.
Degradation Kinetics and Mineralization Efficiency
No published studies were found that investigate the degradation kinetics or mineralization efficiency of 2,3,4-trichlorophenoxyacetic acid using Advanced Oxidation Processes.
Identification of Reaction Intermediates and Final Products (Implied from AOP studies)
There is no available research identifying the specific reaction intermediates and final products resulting from the degradation of 2,3,4-trichlorophenoxyacetic acid through AOPs.
Advanced Analytical Methodologies for 2,3,4 Trichlorophenoxyacetic Acid Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of chlorophenoxyacetic acids, providing the necessary separation from complex matrix components and other related compounds. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful tools in this domain.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the determination of chlorophenoxyacetic acids. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For acidic herbicides like (2,3,4-trichlorophenoxy)acetic acid, reversed-phase columns, such as C18, are commonly employed. deswater.comnih.gov
The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, often acidified with formic or acetic acid, run in either isocratic or gradient elution mode to achieve optimal separation. nih.govresearchgate.net UV detection is frequently set at wavelengths where the phenoxyacetic acid structure shows maximum absorbance, such as around 230 nm or 283 nm for compounds like 2,4-D. deswater.comnih.govresearchgate.net The method's specificity, precision, and reproducibility make it suitable for a range of applications, including pharmacokinetic studies in biological matrices like serum. nih.govresearchgate.net
| Parameter | Condition 1 (Water Samples) | Condition 2 (Serum Samples) |
|---|---|---|
| Column | 100-5-C18 (250 mm × 4.6 mm) deswater.com | XDB-C18 (4.6 mm × 250 mm, 5 µm) nih.govresearchgate.net |
| Mobile Phase | Acetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5 v/v/v) deswater.com | Gradient of Acetonitrile and 0.02 M Ammonium Acetate (B1210297) (with 0.1% Formic Acid) nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min deswater.com | 1.0 mL/min nih.govresearchgate.net |
| Detection | UV at 283 nm deswater.com | UV at 230 nm nih.govresearchgate.net |
| Temperature | 40°C deswater.com | Not specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govwaters.com This technique combines the separation power of LC with the mass-analyzing capabilities of a tandem mass spectrometer, which allows for the unambiguous identification and quantification of target analytes at very low concentrations. waters.comub.edu
The analysis is typically performed using an electrospray ionization (ESI) source, often in negative ion mode for acidic compounds. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. nih.govlcms.cz This approach provides excellent specificity and significantly reduces matrix interference. tdl.org LC-MS/MS methods have been developed for the simultaneous analysis of dozens of acidic herbicides in fruits, vegetables, and water, demonstrating the technique's power for multi-residue analysis. nih.govlcms.cz
| Parameter | Typical Conditions for Acidic Herbicides |
|---|---|
| Chromatography | Ultra High-Performance Liquid Chromatography (UHPLC) nih.gov |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode (ESI−) nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) ub.edu |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.govlcms.cz |
| Source Temperature | ~500 °C nih.gov |
| IonSpray Voltage | ~ -4500 V nih.gov |
| Key Advantage | High sensitivity and selectivity, suitable for multi-residue analysis in complex matrices nih.govtdl.org |
Column Chemistry for Enhanced Separation (e.g., Primesep B2, Obelisc R)
Standard reversed-phase columns can sometimes provide insufficient retention or selectivity for polar and ionizable compounds like chlorophenoxyacetic acids. Mixed-mode chromatography columns, which possess both hydrophobic and ion-exchange characteristics, offer an alternative with enhanced separation capabilities. hplc.eucolumnex.com
Columns such as Primesep B2 and Obelisc R are designed for this purpose. sielc.com
Primesep B2 contains embedded basic ion-pairing groups, which provide a cation-exchange mechanism in addition to reversed-phase retention. sielc.com This allows for tunable retention of acidic compounds based on the mobile phase pH and buffer concentration.
Obelisc R columns feature a ligand with both positive and negative charges, creating a zwitterionic stationary phase. hplc.euhplc-shop.de This enables multiple interaction modes, including hydrophobic, cation-exchange, and anion-exchange, allowing for the separation of a wide range of polar and non-polar compounds. hplc.eu These columns can retain and separate compounds like 2,4,5-Trichlorophenoxyacetic acid from various impurities with high selectivity. sielc.com
| Column Type | Stationary Phase Characteristics | Primary Separation Mechanisms | Application for Trichlorophenoxyacetic Acid |
|---|---|---|---|
| Primesep B2 | Reversed-phase with embedded basic ion-pairing groups sielc.com | Hydrophobic interaction, Anion-exchange sielc.com | Enhanced retention and separation from impurities sielc.com |
| Obelisc R | Reversed-phase with embedded ionic (cationic and anionic) groups hplc.eusielc.com | Hydrophobic interaction, Cation-exchange, Anion-exchange (zwitterionic) hplc.euhplc-shop.de | Fine-tuning of separation selectivity for complex mixtures sielc.com |
Spectroscopic Identification Methods (e.g., UV Detection of Degradation Products)
Spectroscopic methods are essential for both quantifying the parent compound and identifying its degradation products. UV-visible spectroscopy is a fundamental detection method coupled with HPLC. Chlorophenoxyacetic acids exhibit characteristic UV absorption spectra, with distinct peaks that can be used for quantification. For instance, 2,4-D shows absorption bands around 200, 229, and 283 nm. researchgate.net The degradation of the herbicide can be monitored by observing the disappearance of these characteristic absorption bands over time. researchgate.net
When investigating the transformation of (2,3,4-trichlorophenoxy)acetic acid, identifying the resulting metabolites is crucial. Mass spectrometry (GC-MS or LC-MS/MS) is the definitive tool for this purpose. d-nb.infonih.gov Fungal degradation studies of 2,4-D and 2,4,5-T have utilized LC-MS/MS to track the decline of the parent compound and identify metabolites. d-nb.info For example, 2,4-dichlorophenol (B122985) (2,4-DCP) has been identified as a primary metabolite in the fungal metabolism of 2,4-D. d-nb.info These techniques allow researchers to elucidate degradation pathways and understand the environmental fate of these herbicides.
Immunoanalytical Detection Approaches (e.g., Biosensors for Environmental Monitoring)
Immunoanalytical methods offer rapid, sensitive, and often field-portable alternatives to traditional chromatographic techniques for environmental monitoring. researchgate.net These approaches utilize the high specificity of the binding between an antibody and its target antigen (the pesticide). nih.gov
Biosensors are analytical devices that integrate a biological recognition element (like an antibody) with a signal transducer. nih.govnih.gov Electrochemical and optical biosensors have been developed for the detection of pesticides, including 2,4-D and 2,4,5-T. researchgate.net These systems can achieve very low detection limits, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. researchgate.net While offering advantages in speed and cost, factors such as the affinity of the antibody and potential matrix effects must be carefully considered. researchgate.netnih.gov The development of robust biosensors is a continuing area of research aimed at providing effective tools for real-time environmental quality monitoring. nih.govnih.gov
Sample Preparation Techniques for Complex Environmental Matrices (e.g., QuEChERS)
The analysis of trace levels of (2,3,4-trichlorophenoxy)acetic acid in complex environmental matrices like soil, sediment, or food requires an efficient sample preparation step to extract the analyte and remove interfering substances. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective approach for this purpose. measurlabs.comwaters.com
Originally developed for pesticide residue analysis in fruits and vegetables, the QuEChERS methodology has been widely adapted for various environmental samples. nih.gov The standard procedure involves two main steps:
Extraction: The sample is homogenized and extracted with a solvent, typically acetonitrile, in a tube containing salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and enhance analyte partitioning into the organic layer. waters.comweber.hu For acidic herbicides, a citrate-buffered version is often used to lower the sample pH, ensuring the analytes are in their neutral form for efficient extraction. weber.hu
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a second tube containing a small amount of sorbent material and magnesium sulfate to remove water. waters.com The choice of sorbent is critical; C18 is commonly used to remove non-polar interferences. weber.hu However, sorbents like primary secondary amine (PSA) can strongly retain acidic pesticides and may need to be avoided or used with caution. weber.huunito.it
The QuEChERS approach is valued for its high recovery rates, speed, and reduced solvent consumption compared to traditional extraction methods. nih.govwaters.com
Environmental Transport and Fate Modeling
Development and Application of Predictive Models (e.g., Two-Site/Two-Region Transport Models)
Predicting the movement of herbicides like Acetic acid, (2,3,4-trichlorophenoxy)- through soil is complicated by non-ideal transport phenomena. While simple convection-dispersion equations (CDE) can provide a basic understanding, they often fail to capture the complexities of herbicide-soil interactions. More sophisticated models, such as the two-site/two-region (TRM) transport models, have been developed to provide more accurate predictions. researchgate.netusda.gov These models are better at describing the common "tailing" phenomenon observed in breakthrough curves from soil column experiments, where a portion of the chemical is retained longer than predicted by simpler models. usda.gov
The fundamental concept behind the two-site model is the division of sorption sites into two types: one where sorption is instantaneous (equilibrium sites) and another where sorption is time-dependent (kinetic sites). mdpi.com This addresses the chemical nonequilibrium that often occurs. The two-region model, on the other hand, conceptualizes the soil matrix as having two distinct regions: a mobile region where water and solutes move freely, and an immobile region where water is stagnant. Solute exchange between these two regions is diffusion-controlled, accounting for physical nonequilibrium. researchgate.netusda.gov
The application of these models involves laboratory-based miscible displacement experiments using packed soil columns. researchgate.netmdpi.com By analyzing the effluent concentrations over time (breakthrough curves), researchers can estimate key transport parameters. These models have been successfully applied to other herbicides, demonstrating their utility in describing transport under various flow rates and soil conditions. researchgate.netmdpi.com For instance, studies on glyphosate (B1671968) have shown that a two-site multi-reaction transport model (MRTM) can adequately describe its breakthrough from different soil types, outperforming simpler linear models. mdpi.com
| Model Type | Key Assumption | Phenomena Addressed |
| Convection-Dispersion Equation (CDE) | Assumes local equilibrium for sorption. | Advection and dispersion. |
| Two-Site Model | Sorption occurs at both equilibrium and kinetic sites. | Chemical nonequilibrium and tailing. mdpi.com |
| Two-Region Model | Soil contains mobile and immobile water regions. | Physical nonequilibrium and tailing. researchgate.netusda.gov |
| Two-Site/Two-Region Model (TRM) | Combines features of both two-site and two-region models. | Both chemical and physical nonequilibrium. usda.gov |
Integration of Degradation Kinetics into Transport Models
The persistence and ultimate fate of Acetic acid, (2,3,4-trichlorophenoxy)- in the environment are significantly influenced by degradation processes, primarily microbial biodegradation. To create a comprehensive and realistic model of its environmental behavior, it is crucial to integrate degradation kinetics into transport models.
Degradation of chlorophenoxyacetic acids in soil is often described using first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. fao.org However, the rate of degradation can be influenced by a variety of factors including soil type, organic matter content, moisture, temperature, and the composition of the microbial community. frontiersin.org For example, the biodegradation of 2,4,5-T has been shown to proceed via different pathways, including the formation of 2,4,5-trichlorophenol (B144370) and reductive dechlorination to produce 2,4-dichlorophenoxyacetic acid. nih.gov Under anaerobic conditions, reductive dechlorination is a key transformation step. researchgate.net
Models that incorporate a first-order degradation term can simulate the decline in the total mass of the herbicide over time. The degradation rate constant (λ) can be determined from batch or column experiments. researchgate.net In more complex scenarios, models might need to account for the degradation of the herbicide in both the solution and sorbed phases, potentially at different rates. The development of metabolites can also be included in multi-species transport models. For instance, the primary metabolite of glyphosate, aminomethylphosphonic acid (AMPA), has been shown to be more mobile than the parent compound. mdpi.com
A study on the movement of 2,4,5-T through large soil columns highlighted the importance of incorporating both adsorption-desorption and biological degradation processes into the model. While the model successfully predicted the movement after the first irrigation, it overestimated concentrations in subsequent irrigations, suggesting that the degradation dynamics were not fully captured. fao.org This underscores the complexity and the need for accurate parameterization of degradation kinetics in transport modeling.
| Degradation Pathway | Key Intermediate Products | Influencing Factors |
| Aerobic Biodegradation | 2,4,5-Trichlorophenol, Dichlorohydroxyphenoxyacetic acid nih.gov | Oxygen availability, microbial population, temperature, moisture frontiersin.org |
| Anaerobic Biodegradation | 3,4-Dichlorophenol, 2,5-Dichlorophenol, 3-Chlorophenol, Phenol (B47542) researchgate.net | Absence of oxygen, presence of specific microbial consortia (e.g., Dehalobacter) researchgate.net |
| Photodegradation | - | Sunlight exposure nih.gov |
Simulation of 2,3,4-Trichlorophenoxyacetic Acid Movement in Soil Columns
Laboratory soil column experiments are a fundamental tool for studying the transport of herbicides like Acetic acid, (2,3,4-trichlorophenoxy)- under controlled conditions. These experiments allow for the direct observation of the herbicide's mobility and provide the data needed to validate and parameterize transport models.
In a typical soil column study, a solution containing the herbicide is introduced at a constant rate to the top of a soil-packed column. researchgate.netusda.gov The effluent from the bottom of the column is collected over time and analyzed for the herbicide concentration, resulting in a breakthrough curve (BTC). The shape of the BTC provides valuable information about the transport processes. An early breakthrough and a symmetrical BTC suggest limited sorption and ideal transport. In contrast, a delayed and asymmetrical BTC with significant tailing indicates strong sorption and non-ideal, non-equilibrium transport. usda.gov
A study simulating the movement of 2,4,5-T through large soil columns demonstrated the utility of this approach. The model incorporated adsorption-desorption and biological degradation. While it accurately predicted the initial movement, discrepancies in later stages pointed to the challenges in fully capturing the complex interactions over time. fao.org Research on 2,4-D has also utilized soil column experiments to assess the effectiveness of slow-release formulations in reducing leaching. researchgate.net
The data obtained from these simulations, such as the retardation factor (R) and the dispersion coefficient (D), are crucial for predicting the herbicide's behavior in the field. The retardation factor quantifies the delay in the movement of the herbicide relative to the movement of water due to sorption. A higher R value indicates greater sorption and lower mobility. The dispersion coefficient reflects the spreading of the herbicide plume as it moves through the soil.
| Parameter | Description | Significance in Transport |
| Retardation Factor (R) | The ratio of the average linear velocity of water to the average linear velocity of the solute. | A higher R value indicates stronger sorption and slower movement of the herbicide. researchgate.net |
| Dispersion Coefficient (D) | A measure of the spreading of the solute due to mechanical mixing and molecular diffusion. | A larger D value indicates greater spreading of the herbicide plume. researchgate.net |
| Degradation Rate Constant (λ) | The first-order rate constant describing the rate of herbicide degradation. | A higher λ value indicates faster degradation and lower persistence. researchgate.net |
Regulatory Science and Environmental Standards
Evolution of Regulatory Status and Scientific Basis
The regulatory history of chlorophenoxy herbicides is marked by an increasing understanding of their environmental persistence, potential for long-range transport, and toxicological profiles. A pivotal aspect of this evolution has been the concern over contamination with highly toxic dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which can be formed as an impurity during the manufacturing process. wikipedia.orgpic.int
Initially developed in the 1940s, herbicides like 2,4,5-T were widely used in agriculture and for vegetation control. wikipedia.org However, growing scientific evidence of their adverse environmental and health effects led to a phased-out approach to their regulation. In the United States, the Department of Agriculture halted the use of 2,4,5-T on food crops in 1970, and by 1985, the Environmental Protection Agency (EPA) had terminated all remaining uses. wikipedia.orgewg.org Similarly, Canada prohibited the sale and use of 2,4,5-T after 1985. wikipedia.org
The scientific basis for these regulatory actions stemmed from studies on the persistence of these compounds in the environment, their potential to bioaccumulate, and their association with health risks. oup.comeuropa.eu The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as possibly carcinogenic to humans (Group 2B). who.int This classification is based on epidemiological studies that have suggested associations between exposure to these herbicides and certain types of cancers, such as soft-tissue sarcoma and non-Hodgkin's lymphoma. nih.gov
The international trade of 2,4,5-T is now restricted under the Rotterdam Convention, an international treaty designed to promote shared responsibility in relation to the importation of hazardous chemicals. wikipedia.orgunep.org
Interactive Data Table: Regulatory Milestones for 2,4,5-T
| Year | Regulatory Action | Jurisdiction | Rationale |
| 1970 | Use on food crops (except rice) halted | United States | Toxicity concerns wikipedia.org |
| 1985 | All remaining uses terminated | United States | Toxicity concerns wikipedia.orgewg.org |
| Post-1985 | Use and sale prohibited | Canada | Toxicity concerns wikipedia.org |
| Ongoing | International trade restricted | International | High toxicity of TCDD contaminant pic.intunep.org |
Frameworks for Environmental Assessment of Persistent Organic Pollutants
Given its chemical structure, Acetic acid, (2,3,4-trichlorophenoxy)- would likely be evaluated within the frameworks established for Persistent Organic Pollutants (POPs). POPs are organic compounds that are resistant to environmental degradation, allowing them to persist for long periods. oup.comeuropa.eu They can also bioaccumulate in living organisms and are capable of long-range transboundary transport. unep.org
The primary international agreement governing POPs is the Stockholm Convention, which aims to eliminate or restrict the production and use of these substances. europa.euunep.org The European Union implements these regulations through the POPs Regulation (EU) 2019/1021. hqts.com These frameworks establish a scientific process for identifying and managing POPs.
The environmental assessment of a potential POP involves a multi-faceted approach:
Persistence: This is evaluated by determining the substance's half-life in various environmental media such as water, soil, and air. oup.com Degradation processes like biodegradation, hydrolysis, and photolysis are considered. oup.com
Bioaccumulation: The potential for a chemical to accumulate in living organisms is assessed. This is often indicated by its octanol-water partition coefficient (Kow) and bioconcentration factor (BCF).
Long-Range Environmental Transport: The potential for a substance to travel far from its source is evaluated through modeling and, where available, monitoring data.
Toxicity: The adverse effects of the compound on human health and the environment are assessed. This includes evaluating its potential for carcinogenicity, mutagenicity, and reproductive toxicity. researchgate.net
A common framework for ecological risk assessment of POPs includes the following steps:
Data Acquisition: Gathering all available information on the chemical's properties, sources, and potential effects.
Exposure Assessment: Determining the pathways and levels of exposure for humans and various environmental compartments.
Hazard Assessment: Identifying the potential adverse effects of the substance.
Interactive Data Table: Key Criteria for POPs Assessment
| Criterion | Description | Key Metrics |
| Persistence | Resistance to degradation in the environment. oup.com | Half-life in water, soil, sediment, and air. oup.com |
| Bioaccumulation | Accumulation in fatty tissues of living organisms. unep.org | Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), Octanol-water partition coefficient (log Kow). |
| Long-Range Transport | Potential to travel long distances from the source. europa.eu | Atmospheric half-life, modeling of transport potential. |
| Toxicity | Capacity to cause adverse effects to humans or the environment. europa.eu | Evidence of carcinogenicity, mutagenicity, reproductive toxicity, or other chronic effects. |
Q & A
Basic: What are the optimal synthesis methods for acetic acid, (2,3,4-trichlorophenoxy)-, and how can purity be validated?
To synthesize acetic acid, (2,3,4-trichlorophenoxy)-, a common approach involves esterification or condensation reactions. For example, dissolving 2,3,4-trichlorophenol in methanol with concentrated sulfuric acid as a catalyst under reflux conditions (4–6 hours) can yield the compound. Post-synthesis, purification via recrystallization (ethanol/water mixtures) is critical to remove unreacted precursors. Purity validation should employ gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities .
Basic: What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of chlorinated aromatic and acetic acid moieties.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., C-Cl, C-O-C).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.
- Gas-Liquid Chromatography (GLC) : Quantify vapor pressure and partition coefficients, particularly for environmental fate studies .
Advanced: How can mechanistic studies resolve contradictions in its reactivity across different solvents?
Contradictory reactivity data (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) require factorial experimental designs. For instance, varying solvent polarity (e.g., DMSO, hexane) while controlling temperature and catalyst concentration can isolate solvent effects. Computational modeling (e.g., DFT calculations) via software like COMSOL Multiphysics can simulate electron density maps to predict reaction pathways, complementing empirical observations .
Advanced: How should researchers address discrepancies in toxicological data across studies?
Discrepancies in toxicity (e.g., LD₅₀ values) may stem from differences in test organisms, exposure durations, or metabolite profiling. A systematic review should:
- Compare studies using the OECD Guidelines for Chemical Testing.
- Validate assays with positive controls (e.g., 2,4-D as a reference herbicide).
- Employ metabolomics to identify species-specific degradation products, such as chlorinated quinones, which may explain variability .
Advanced: What theoretical frameworks guide research on its environmental persistence?
Link studies to the "Conceptual Framework for Environmental Risk Assessment" , integrating:
- QSAR (Quantitative Structure-Activity Relationship) models : Predict biodegradability based on chlorine substitution patterns.
- Fugacity modeling : Estimate distribution in air, water, and soil compartments.
- Ecological stoichiometry : Assess impacts on nutrient cycles in contaminated ecosystems .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Storage : Keep in amber glass bottles at –20°C to prevent photodegradation.
- Disposal : Follow EPA RCRA guidelines (e.g., incineration with alkaline scrubbers for halogenated waste) .
Advanced: How can environmental monitoring detect trace levels of this compound in complex matrices?
- Solid-Phase Extraction (SPE) : Preconcentrate samples using C18 cartridges.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieve detection limits <1 µg/L in water/soil.
- Immunoassay kits : Validate field measurements with ELISA for rapid screening .
Advanced: What interdisciplinary approaches enhance its application in materials science?
- Supramolecular chemistry : Study host-guest interactions with cyclodextrins for controlled-release formulations.
- Surface functionalization : Graft onto nanoparticles (e.g., SiO₂) to develop herbicide-loaded delivery systems.
- Biocompatibility assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) to explore biomedical applications .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
